BMS-582949

説明

Role of p38α Isoform in Inflammatory Cascade Regulation

The p38 MAPK family comprises four distinct isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4), which display tissue-specific expression patterns and functional differences. Among these, p38α represents the most extensively studied isoform and exhibits nearly ubiquitous expression across cell types. The significance of p38α in inflammatory responses was first identified as the target of pyridinyl imidazole compounds that inhibited the expression of inflammatory cytokines in LPS-treated monocytes.

P38α activation occurs in response to diverse stimuli, including lipopolysaccharides (LPS), ultraviolet radiation, heat shock, osmotic stress, inflammatory cytokines, T cell receptor ligation, glucose deprivation, and oncogene activation. Like other MAPK pathways, p38 activation follows a hierarchical kinase cascade (Figure 1) wherein MAP3Ks activate MAP2Ks (primarily MKK3 and MKK6), which subsequently phosphorylate p38 at the conserved Thr-Gly-Tyr motif in its activation loop.

![Figure 1: The p38 MAPK Signaling Cascade]

Activated p38α regulates the biosynthesis of pro-inflammatory cytokines at both transcriptional and translational levels through multiple downstream effectors. These include various kinases such as MAPKAPK2 (MK2), MAPKAPK3 (MK3), MSK1/2, and MNK1/2, as well as transcription factors including ATF-2, STAT1, Max/Myc complexes, MEF-2, Elk-1, and indirectly CREB via MSK1 activation. This multi-level regulation positions p38α as a central mediator in inflammatory responses, making it an attractive therapeutic target.

Rationale for Targeted Inhibition in Immune-Mediated Pathologies

The critical involvement of p38α in inflammatory signaling has prompted extensive research into its inhibition as a therapeutic strategy for immune-mediated conditions. The strength and dynamics of p38 pathway activation significantly influence cellular outcomes, with high, sustained activation associated with apoptosis, senescence, and terminal differentiation, while low activation levels promote cell survival. This context-dependent functionality underscores the complexity of targeting this pathway therapeutically.

Interestingly, p38α exhibits tissue-specific regulatory functions in inflammation. Research using conditional knockout models revealed that p38α deletion in T and NKT cells protected mice from Con A-induced liver injury, whereas liver-specific deletion exacerbated liver damage. This tissue-specific regulation has significant implications for therapeutic approaches, suggesting that selective inhibition in specific cell types might offer improved efficacy with reduced adverse effects.

| Cell/Tissue Type | Effect of p38α Deletion | Impact on Inflammation |

|---|---|---|

| T and NKT cells | Reduced cytokine production (TNF, IFN-γ) | Protected from liver injury |

| Liver (hepatocytes) | Increased chemokine expression | Aggravated liver pathology |

| Macrophages | No significant impact on Con A-induced hepatitis | Minimal effect |

Table 1: Tissue-specific effects of p38α deletion on inflammatory responses in Con A-induced liver injury model

The development of p38α inhibitors has been driven by their potential to block inflammatory cytokine production and ameliorate inflammatory conditions. However, clinical development has been challenging due to observed hepatotoxicity. The revelation that p38α in hepatocytes may actually exert protective anti-inflammatory effects provides insight into these adverse events and highlights the importance of developing more selective approaches to p38 pathway modulation.

特性

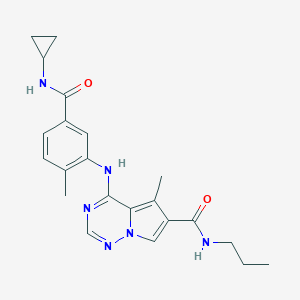

IUPAC Name |

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTQLZHHDRRBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211380 | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623152-17-0 | |

| Record name | BMS-582949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623152170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-582949 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 623152-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-582949 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR743OME9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Core Pyrrolotriazine Scaffold Construction

The synthesis of this compound begins with the preparation of its pyrrolotriazine core, as detailed in US7504521B2. A critical intermediate, 4-[5-(N-cyclopropylcarbamoyl)-2-methylphenylamino]-5-methylpyrrolo[2,1-f]triazine-6-carboxylic acid , is synthesized through the following steps:

-

Hydrazine Intermediate Formation :

-

A mono- or di-substituted hydrazine reacts with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) at 50°C under nitrogen atmosphere.

-

Example: Reaction of hydrazine with ethyl bromoacetate yields a hydrazine carboxylate ester, which is crystallized using ethyl acetate/hexanes (52% yield).

-

-

Cyclization to Pyrrolotriazine :

Table 1: Key Reaction Conditions for Core Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazine formation | K₂CO₃, BrCH₂CO₂Et, 50°C, N₂ atmosphere | 52 |

| Cyclization | Enol ether, 80°C, 24–96 hours | 30 |

Functionalization and Deprotection

The final structure of this compound requires functionalization of the pyrrolotriazine core with a propylcarboxamide group and cyclopropylcarbamoyl moiety:

-

Amination :

-

Carboxamide Installation :

Prodrug Development for Enhanced Solubility

Carbamoylmethylene Prodrugs

To address this compound’s poor aqueous solubility (intrinsic solubility: <0.1 mg/mL), carbamoylmethylene-linked prodrugs were developed:

-

Phosphoryloxymethylene Carbamates :

-

Prodrugs 3 , 4 , and 5 showed instability at neutral pH (t₁/₂ < 1 hour), limiting their utility.

-

-

Acyloxymethylene Carbamates :

Table 2: Stability and Solubility of Selected Prodrugs

| Prodrug | Stability (t₁/₂ at pH 7.4) | Solubility (mg/mL) |

|---|---|---|

| 2 | >48 hours | 12.5 (pH 2) |

| 31 | >48 hours | 15.0 (pH 7) |

Pharmacokinetic Performance

-

Oral Bioavailability : Prodrug 2 achieved 90% bioavailability in mice at 14.2 mg/kg, matching the exposure of native this compound at 10 mg/kg.

-

High-Dose Administration : A 142 mg/kg suspension of 2 provided 3-fold higher plasma concentrations than 100 mg/kg of this compound alone, overcoming solubility limitations.

Industrial-Scale Synthesis Considerations

化学反応の分析

科学研究アプリケーション

This compoundは、さまざまな科学分野における用途について広く研究されています。

科学的研究の応用

Rheumatoid Arthritis (RA)

Clinical Trials and Efficacy:

BMS-582949 has been evaluated in clinical trials for patients with rheumatoid arthritis who have shown inadequate responses to methotrexate. A notable study involved a 12-week multicenter randomized trial where patients received either this compound (300 mg daily) or a placebo alongside methotrexate. The results indicated that this compound is generally safe and well-tolerated, with adverse events comparable to those in the placebo group .

Table 1: Clinical Trial Summary for RA

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Number of Participants | 120 | 60 |

| Duration | 12 weeks | 12 weeks |

| Common Adverse Events | Diarrhea, Fatigue | Similar rates |

| Efficacy Measure | Improvement in ACR20 response | Baseline |

Atherosclerosis

Inflammation Reduction Studies:

In a study focused on stable atherosclerosis, this compound was administered to patients on low-dose statin therapy. The primary objective was to assess arterial inflammation via (18)FDG-PET imaging. Results indicated that treatment with this compound did not significantly reduce arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels compared to placebo .

Table 2: Atherosclerosis Study Findings

| Treatment Group | Change in Arterial Inflammation (ΔTBR) | Change in hs-CRP (%) |

|---|---|---|

| This compound | 0.10 (p = 0.34) | 33.83 (p = 0.61) |

| Placebo | Reference | Reference |

| Statin Intensification | -0.24 (p = 0.04) | -17.44 (p = 0.04) |

Case Studies and Insights

Several case studies have highlighted the potential applications of this compound across different patient populations:

- Rheumatoid Arthritis Case Study:

- Atherosclerosis Patient Observation:

作用機序

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key pharmacological and clinical differences between BMS-582949 and other p38α inhibitors:

Key Findings:

Prodrug BMS-751324 addresses this compound’s pH-dependent absorption, enhancing solubility and exposure in vivo .

Clinical Efficacy: In RA, this compound showed rapid and sustained biomarker suppression (e.g., TNF-α, Hsp27) over 28 days, correlating with reduced CRP levels . Contrasting results in atherosclerosis: While Elkhawad et al. (2020) reported reduced inflammation , Emami et al.

Losmapimod: Shares this compound’s lack of efficacy in atherosclerosis trials, underscoring challenges in targeting p38 for CVD .

Research Utility :

- This compound is widely used in preclinical studies to dissect p38 roles in cancer apoptosis (e.g., synergizing with oxaliplatin in colon cancer) .

生物活性

BMS-582949 is a dual-action inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, primarily studied for its potential therapeutic effects in inflammatory diseases, particularly rheumatoid arthritis (RA) and atherosclerosis. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound functions by inhibiting both the activation and functional activity of p38 MAPK, which plays a crucial role in mediating inflammatory responses. By targeting this pathway, this compound aims to reduce the production of pro-inflammatory cytokines and other mediators involved in chronic inflammation.

1. Rheumatoid Arthritis Treatment

This compound has been investigated in clinical trials for its efficacy in treating RA. A notable study involved a 12-week multicenter randomized controlled trial comparing this compound with placebo in RA patients who had an inadequate response to methotrexate (MTX). The results indicated that this compound was generally safe and well-tolerated, with adverse events similar between treatment and placebo groups. Most adverse events were mild to moderate, with only two subjects discontinuing treatment due to diarrhea and fatigue .

Table 1: Summary of Adverse Events in RA Trials

| Adverse Event | This compound Group | Placebo Group |

|---|---|---|

| Diarrhea | 1 | 0 |

| Fatigue | 1 | 0 |

| Other Mild Events | Multiple | Multiple |

2. Effects on Atherosclerosis

In a separate study focusing on atherosclerosis, this compound was assessed for its impact on arterial inflammation using (18)FDG-PET imaging. Participants with stable atherosclerosis were randomized to receive either this compound or placebo for 12 weeks. The study found no significant reduction in arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels, suggesting limited efficacy in this population .

Table 2: Atherosclerosis Study Findings

| Treatment Group | Change in Arterial Inflammation | hs-CRP Levels |

|---|---|---|

| This compound | No significant change | No reduction |

| Placebo | No significant change | No reduction |

Pharmacokinetics and Solubility

This compound has demonstrated issues with pH-dependent solubility, which can affect its bioavailability. Research into prodrugs like BMS-751324 aimed to enhance the solubility profile of this compound, allowing for improved absorption and efficacy . The prodrug was shown to be stable and effectively converted into this compound in vivo, addressing some limitations associated with the original compound.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. A systematic review indicated that while protein kinase inhibitors (including this compound) are generally well-tolerated, they can be associated with specific adverse events related to their mechanism of action . The most common adverse events reported were gastrointestinal disturbances and fatigue.

Q & A

Basic Research Questions

Q. What experimental methods are used to confirm BMS-582949’s target engagement and selectivity for p38α MAPK in vitro?

- Methodology :

- Kinase activity assays : Measure inhibition of recombinant p38α using radioactive ATP incorporation or fluorescence-based kinase assays. This compound shows an IC50 of 13 nM for p38α, with minimal off-target effects on related kinases (e.g., JNK or ERK) .

- Phosphorylation analysis : Use Western blotting to assess inhibition of downstream p38 targets (e.g., phospho-Hsp27 or phospho-MAPKAPK2) in cell lines treated with inflammatory stimuli like LPS .

Q. How can researchers validate the pharmacokinetic (PK) profile of this compound in preclinical models?

- Methodology :

- Conduct oral bioavailability studies in rodents, measuring plasma concentrations via LC-MS/MS. This compound hydrochloride exhibits improved PK properties, including longer half-life and higher bioavailability compared to earlier p38 inhibitors .

- Use blood biomarker assays (e.g., LPS-induced TNF-α suppression) to correlate PK data with pharmacodynamic (PD) effects .

Q. What are standard protocols for assessing this compound’s anti-inflammatory efficacy in cellular models?

- Methodology :

- Treat primary human monocytes or synovial fibroblasts with this compound (1–100 nM) and stimulate with IL-1β or TNF-α. Quantify pro-inflammatory cytokines (e.g., IL-6, IL-8) via ELISA .

- Perform gene expression profiling (microarrays or RNA-seq) to identify p38-dependent inflammatory pathways modulated by this compound .

Advanced Research Questions

Q. How does this compound’s dual-action mechanism (inhibiting p38 activation and kinase activity) impact experimental design in chronic inflammation models?

- Methodology :

- Compare this compound with single-action inhibitors (e.g., SCIO-469) in long-term cell culture or animal models. Monitor p38 phosphorylation (activation) and downstream signaling (e.g., phospho-MAPKAPK2) over time to evaluate resistance mechanisms .

- Use X-ray crystallography to study conformational changes in p38α’s activation loop induced by this compound binding, which blocks upstream kinase (MKK3/6) access .

Q. How can researchers resolve contradictory data on this compound’s efficacy in different disease models (e.g., RA vs. tuberculosis infection)?

- Methodology :

- Context-dependent analysis : In Mycobacterium tuberculosis (Mtb)-infected lung fibroblasts, this compound fails to suppress p38 phosphorylation at 24–48 hours post-infection, unlike doramapimod. Design experiments to test if pathogen-derived factors (e.g., Mtb virulence proteins) override p38 inhibition .

- Cross-model validation : Compare inflammatory stimuli (e.g., LPS vs. Mtb) in the same cell type to isolate mechanism-specific effects .

Q. What strategies are recommended for optimizing combination therapies involving this compound in oncology research?

- Methodology :

- Synergy screening : Co-treat colon cancer cells (e.g., HCT116) with this compound and chemotherapeutics (e.g., oxaliplatin). Use Chou-Talalay analysis to calculate combination indices (CI) and identify synergistic doses .

- Mechanistic validation : Pretreat cells with this compound and assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation. Co-stain for phospho-p38 to confirm target suppression .

Q. How should researchers address variability in clinical trial outcomes when translating preclinical findings for this compound?

- Methodology :

- Biomarker stratification : In RA trials, subgroup patients by baseline CRP levels or ACPA status. This compound’s efficacy correlates strongly with high CRP and anti-CCP antibody positivity .

- PK/PD modeling : Integrate preclinical PK data with clinical dose-response curves to identify optimal dosing regimens that sustain p38 inhibition (e.g., 300 mg daily) .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., efficacy in RA vs. TB models), systematically vary experimental conditions (stimuli, cell type, duration) and use orthogonal assays (phosphoproteomics, RNA-seq) to identify context-dependent mechanisms .

- Advanced Experimental Design : For combination studies, include time-course experiments to determine the sequence-dependent effects of this compound and partner drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。